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molecular formula C9H8ClFO B8229097 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanone

1-(2-Chloro-4-fluoro-3-methylphenyl)ethanone

Cat. No. B8229097
M. Wt: 186.61 g/mol
InChI Key: IZXVVJXYYXEOGV-UHFFFAOYSA-N
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Patent
US08501946B2

Procedure details

Bromine (7.61 mL, 148 mmol) was added dropwise to sodium hydroxide (19.70 g, 492 mmol) dissolved in Water (80 mL) maintaining temperature<10° C. 1-(2-chloro-4-fluoro-3-methylphenyl)ethanone (I73) (9.19 g, 49.2 mmol) dissolved in 1,4-dioxane (80 mL) was added dropwise at 0° C. and the mixture was stirred at room temperature for 2 hours. The reaction mixture was washed with chloroform (2×20 mL) and the aqueous phase acidified to pH1 with concentrated hydrochloric acid. The resulting precipitate was filtered, washed with water, a little diethyl ether (Note: product has some ether solubility) and dried to afford product in 8.89 g. This was recrystalised from toluene to afford product in 6.25 g as fine white needles.
Quantity
7.61 mL
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
9.19 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrBr.[OH-:3].[Na+].[Cl:5][C:6]1[C:11]([CH3:12])=[C:10]([F:13])[CH:9]=[CH:8][C:7]=1[C:14](=[O:16])C>O.O1CCOCC1>[Cl:5][C:6]1[C:11]([CH3:12])=[C:10]([F:13])[CH:9]=[CH:8][C:7]=1[C:14]([OH:16])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
7.61 mL
Type
reactant
Smiles
BrBr
Name
Quantity
19.7 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
9.19 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1C)F)C(C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C.
WASH
Type
WASH
Details
The reaction mixture was washed with chloroform (2×20 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford product in 8.89 g
CUSTOM
Type
CUSTOM
Details
This was recrystalised from toluene
CUSTOM
Type
CUSTOM
Details
to afford product in 6.25 g as fine white needles

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C(=O)O)C=CC(=C1C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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